

# chemical structure of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-3-Hydroxy Midostaurin

Cat. No.: B12424217

Get Quote

# Technical Guide: (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(R)-3-Hydroxy Midostaurin**, a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The information presented herein covers its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

## **Chemical Identity and Properties**

**(R)-3-Hydroxy Midostaurin**, also known as (R)-CGP52421, is an organic heterooctacyclic compound.[1] It is the N-benzoyl derivative of staurosporine and a major metabolite of Midostaurin, formed through metabolism by the hepatic CYP3A4 enzyme.[2][3]

Table 1: Chemical and Physical Properties of (R)-3-Hydroxy Midostaurin



Property	Value	Reference	
IUPAC Name	N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1 <sup>2</sup> , <sup>6</sup> .0 <sup>7</sup> , <sup>28</sup> .0 <sup>8</sup> , <sup>13</sup> .0 <sup>15</sup> , <sup>19</sup> .0 <sup>20</sup> , <sup>27</sup> .0 <sup>21</sup> , <sup>26</sup> ]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide	[4]	
Molecular Formula	C35H30N4O5	[2][4][5]	
Molecular Weight	586.6 g/mol	[4][5]	
CAS Number	155848-20-7	[5][6][7]	
SMILES	CO[C@@H]1INVALID-LINK NC(=O)c4c4c5ccccc5n2c4c13" >C@@HN(C)C(=O)c1ccccc1	[6]	

# **Biological Activity and Mechanism of Action**

(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor.[2][3] Like its parent compound, Midostaurin, it targets multiple receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and survival.[8][9] Midostaurin and its metabolites are known to inhibit wild-type and/or mutant FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[1][8][10]

This inhibitory activity makes **(R)-3-Hydroxy Midostaurin** a compound of significant interest for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[2][3] The compound demonstrates inhibitory activity in the nanomolar range against various kinases and cancer cell lines.

Table 2: In Vitro Biological Activity of Midostaurin Metabolites

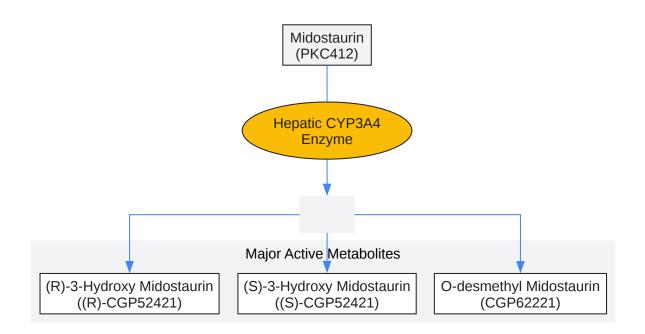


Target Cell Line <i>l</i> Kinase	Metabolite(s)	Potency (Gl₅₀)	Reference
Tel-PDGFRβ expressing Ba/F3 cells	Epimeric Mixture ((R)-and (S)-isomers)	63 nM	[3][6][11]
KIT D816V expressing Ba/F3 cells	Epimeric Mixture ((R)-and (S)-isomers)	320 nM	[3][6][11]
FLT3-ITD expressing Ba/F3 cells	Epimeric Mixture ((R)-and (S)-isomers)	650 nM	[3][6][11]
FLT3-ITD and D835Y mutants	(R)-3-Hydroxy Midostaurin	IC <sub>50</sub> in the range of 200-400 nM	[3]

# **Signaling Pathways and Metabolic Conversion**

The primary mechanism of action involves the inhibition of kinase signaling cascades that promote unregulated cell growth.[12] The inhibition of FLT3, a class III receptor tyrosine kinase, is particularly relevant in AML.[8] Midostaurin and its metabolites bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling proteins.[8]



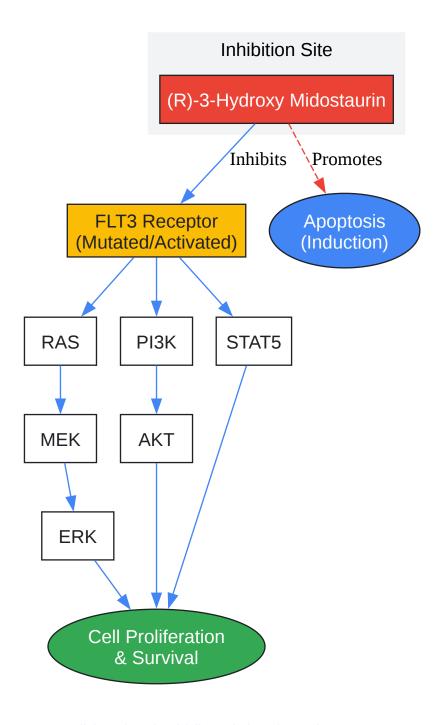


Click to download full resolution via product page

Metabolic conversion of Midostaurin by CYP3A4.

The FLT3 signaling pathway, which is constitutively activated by mutations in many AML cases, is a key target. Its inhibition blocks downstream pathways like RAS-MEK-ERK and PI3K-AKT, ultimately inducing apoptosis in cancer cells.





Click to download full resolution via product page

Inhibition of the FLT3 signaling cascade.

## **Experimental Protocols**

The following sections describe generalized protocols for evaluating the activity of kinase inhibitors like **(R)-3-Hydroxy Midostaurin**.



## **Cell Proliferation Assay (GI<sub>50</sub> Determination)**

This assay determines the concentration of a compound required to inhibit cell growth by 50%.

#### Methodology:

- Cell Culture: Ba/F3 murine pro-B cells engineered to express a constitutively active kinase (e.g., FLT3-ITD) are cultured in appropriate media supplemented with growth factors.
- Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
- Compound Treatment: A serial dilution of **(R)-3-Hydroxy Midostaurin** is prepared and added to the wells. A DMSO control is included.
- Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by adding MTS/resazurin and measuring absorbance/fluorescence.
- Data Analysis: The results are normalized to the DMSO control, and the GI₅₀ value is calculated by fitting the data to a four-parameter logistic curve.



Click to download full resolution via product page



Workflow for a cell-based proliferation assay.

## Kinase Inhibition Assay (IC<sub>50</sub> Determination)

This biochemical assay measures the direct inhibition of kinase enzymatic activity.

#### Methodology:

- Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, and ATP are required.
- Reaction Setup: The assay is performed in a microplate. Each well contains the kinase, the substrate, and varying concentrations of the inhibitor ((R)-3-Hydroxy Midostaurin).
- Initiation: The kinase reaction is initiated by adding ATP.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system (e.g., Kinase-Glo®, Promega) that measures the amount of ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.
- Data Analysis: The IC<sub>50</sub> value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

## **Western Blotting for Phospho-Kinase Levels**

This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.

#### Methodology:

- Cell Treatment: Target cells (e.g., MV4-11, which harbors FLT3-ITD) are treated with different concentrations of **(R)-3-Hydroxy Midostaurin** for a short period (e.g., 1-4 hours).
- Lysis: Cells are harvested and lysed to extract total protein.



- Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). A separate blot is performed with an antibody for the total kinase protein as a loading control.
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the level of kinase phosphorylation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Midostaurin | C35H30N4O4 | CID 9829523 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Hydroxy Midostaurin Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3 Hydroxy Midostaurin | C35H30N4O5 | CID 169441785 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy Midostaurin Epimer 1 | CAS No- 155848-20-7 | Simson Pharma Limited [simsonpharma.com]
- 6. mybiosource.com [mybiosource.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis PMC [pmc.ncbi.nlm.nih.gov]



- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Midostaurin LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure of (R)-3-Hydroxy Midostaurin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424217#chemical-structure-of-r-3-hydroxy-midostaurin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com